3-bromo-5,6-difluoro-1H-indole
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Overview
Description
3-bromo-5,6-difluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the third position and fluorine atoms at the fifth and sixth positions on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-difluoro-1H-indole can be achieved through several methods. One common approach involves the bromination and fluorination of an indole precursor. For instance, starting with 5,6-difluoroindole, bromination at the third position can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,6-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo-indoles or reduction to yield dihydro-indoles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5,6-difluoro-1H-indole, while oxidation may produce this compound-2-one .
Scientific Research Applications
3-bromo-5,6-difluoro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine substitutions enhance its binding affinity to certain enzymes and receptors. For instance, the compound may inhibit the activity of specific kinases or modulate the function of G-protein coupled receptors (GPCRs) . These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-bromo-5,6-difluoro-1H-indole exhibits unique properties due to its specific substitution pattern. The presence of bromine at the third position and fluorine at the fifth and sixth positions imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4BrF2N |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
3-bromo-5,6-difluoro-1H-indole |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H |
InChI Key |
JRZBTFOZHRGTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2Br |
Origin of Product |
United States |
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